molecular formula C11H11N3O4 B8707364 1-Isopropyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde CAS No. 61619-66-7

1-Isopropyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B8707364
CAS No.: 61619-66-7
M. Wt: 249.22 g/mol
InChI Key: SZJJFHMSFBZIAW-UHFFFAOYSA-N
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Description

1-Isopropyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde is a compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. The presence of the nitrofuran moiety in its structure suggests potential biological activity, as nitrofuran derivatives are known for their antimicrobial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Isopropyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde typically involves multiple steps. One common method includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone.

    Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation using isopropyl halides.

    Attachment of the Nitrofuran Moiety: The nitrofuran group can be introduced through a nitration reaction followed by a coupling reaction with the pyrazole ring.

    Formylation: The aldehyde group can be introduced via a formylation reaction, such as the Vilsmeier-Haack reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-Isopropyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The nitrofuran moiety can undergo nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon), sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: 1-Isopropyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carboxylic acid.

    Reduction: 1-Isopropyl-3-(5-aminofuran-2-yl)-1H-pyrazole-4-carbaldehyde.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-Isopropyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial properties due to the presence of the nitrofuran moiety.

    Medicine: Potential use in the development of new drugs, particularly antimicrobial agents.

    Industry: Could be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Isopropyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde is likely related to its ability to interact with biological molecules. The nitrofuran moiety can undergo redox cycling, generating reactive oxygen species that can damage cellular components. The pyrazole ring may also interact with specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Nitrofurantoin: A well-known antimicrobial agent with a nitrofuran moiety.

    Furazolidone: Another nitrofuran derivative with antimicrobial properties.

    Metronidazole: A nitroimidazole compound with similar antimicrobial activity.

Uniqueness

1-Isopropyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde is unique due to the combination of the pyrazole ring and the nitrofuran moiety, which may confer distinct biological activities and chemical reactivity compared to other nitrofuran derivatives.

Properties

CAS No.

61619-66-7

Molecular Formula

C11H11N3O4

Molecular Weight

249.22 g/mol

IUPAC Name

3-(5-nitrofuran-2-yl)-1-propan-2-ylpyrazole-4-carbaldehyde

InChI

InChI=1S/C11H11N3O4/c1-7(2)13-5-8(6-15)11(12-13)9-3-4-10(18-9)14(16)17/h3-7H,1-2H3

InChI Key

SZJJFHMSFBZIAW-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C(=N1)C2=CC=C(O2)[N+](=O)[O-])C=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Add 10 g of 3-(5-nitro-2-furyl)-1H-pyrazole-4-carboxaldehyde to a suspension of 1.6 g of 80% sodium hydride in 100 ml of dimethylformamide under nitrogen at 10° to 20° C. Add 7.1 g of isopropyl bromide to the resulting admixture and then stir it for 4 hours at 40° C and 7 hours at 50° C. Mix 0.8 ml of glacial acetic acid therein to obtain (after addition to 190 g of ice and water) 8.9 g of product. Recrystallize three times from dimethylformamide and water to obtain 1-isopropyl-3-(5-nitro-2-furyl)pyrazole-4-carboxaldehyde [m.p. 168.5° to 170.5° C]. Evaporate the mother liquor and chromatograph the residue to obtain 1-isopropyl-5-(5-nitro-2-furyl)pyrazole-4-carboxaldehyde.
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0.8 mL
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Synthesis routes and methods II

Procedure details

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